molecular formula C12H14N4 B12645671 3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-52-1

3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12645671
CAS No.: 121845-52-1
M. Wt: 214.27 g/mol
InChI Key: AJBBGDNWIVFDFK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound with the molecular formula C12H14N4. It is characterized by a pyrido-triazine core structure substituted with a cyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with pyridine-3-carboxylic acid hydrazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrido(3,4-e)(1,2,4)triazine: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    Cyclohexyl-pyrido(3,4-d)(1,2,3)triazine: A structural isomer with variations in the triazine ring position.

    Cyclohexyl-pyrido(2,3-e)(1,2,4)triazine: Another isomer with different substitution patterns.

Uniqueness

3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclohexyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Properties

CAS No.

121845-52-1

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

3-cyclohexylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C12H14N4/c1-2-4-9(5-3-1)12-14-11-8-13-7-6-10(11)15-16-12/h6-9H,1-5H2

InChI Key

AJBBGDNWIVFDFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

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